Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethoxyindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert it into different indole derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indoles .
Scientific Research Applications
Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Methyl indole-6-carboxylate
Comparison: Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications due to the presence of methoxy groups at positions 4 and 6 .
Properties
CAS No. |
319906-51-9 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 4,6-dimethoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-14-10-5-8(16-2)6-12(17-3)9(10)7-11(14)13(15)18-4/h5-7H,1-4H3 |
InChI Key |
LSRCLVMIWLTQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)OC |
Origin of Product |
United States |
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